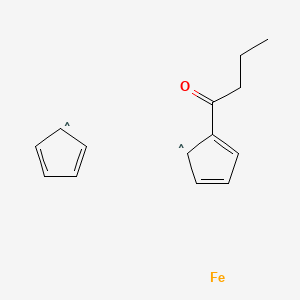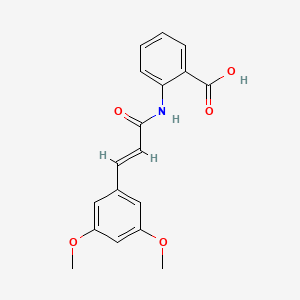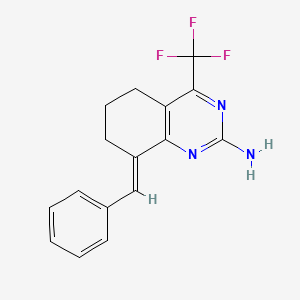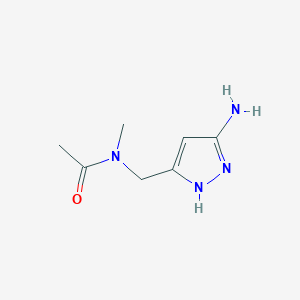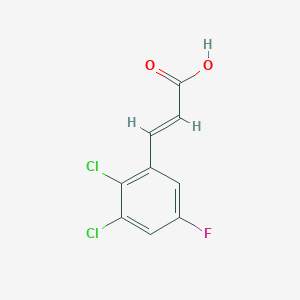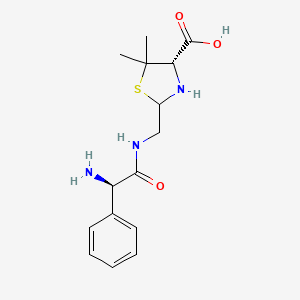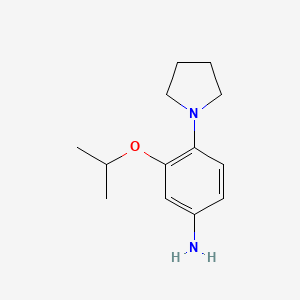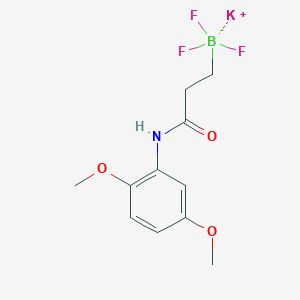
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a trifluoroborate group, making it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
The synthesis of Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 2,5-dimethoxyaniline with a suitable boron-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium(II) acetate. The process may also involve the use of potassium carbonate as a base to facilitate the formation of the trifluoroborate group .
Analyse Des Réactions Chimiques
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium(II) acetate, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to be used in the study of biological systems, including enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development and the study of pharmacokinetics, is ongoing.
Mécanisme D'action
The mechanism of action of Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate involves its interaction with various molecular targets. The trifluoroborate group can participate in nucleophilic substitution reactions, allowing the compound to modify other molecules. This reactivity is crucial for its role in organic synthesis and other applications. The specific pathways involved depend on the context of its use, such as the type of reaction and the target molecules .
Comparaison Avec Des Composés Similaires
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (3-methylthiophenyl)trifluoroborate: This compound is also used in organic synthesis and has similar reactivity but differs in its functional groups, which can affect its applications.
2,5-Dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines: These compounds share structural similarities but are primarily studied for their pharmacological effects rather than their use in organic synthesis.
The uniqueness of this compound lies in its combination of the trifluoroborate group with the 2,5-dimethoxyphenylamino moiety, making it a versatile reagent in various fields of research.
Propriétés
Formule moléculaire |
C11H14BF3KNO3 |
|---|---|
Poids moléculaire |
315.14 g/mol |
Nom IUPAC |
potassium;[3-(2,5-dimethoxyanilino)-3-oxopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C11H14BF3NO3.K/c1-18-8-3-4-10(19-2)9(7-8)16-11(17)5-6-12(13,14)15;/h3-4,7H,5-6H2,1-2H3,(H,16,17);/q-1;+1 |
Clé InChI |
YKTUZYSLMXIYKG-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCC(=O)NC1=C(C=CC(=C1)OC)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


